molecular formula C11H20N2O2 B11890626 tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate CAS No. 1334499-56-7

tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate

Cat. No.: B11890626
CAS No.: 1334499-56-7
M. Wt: 212.29 g/mol
InChI Key: BEABRSXJJQTIFZ-UHFFFAOYSA-N
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Description

tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate: is a chemical compound with the molecular formula C11H20N2O2. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. The reaction conditions often include the use of a base and a solvent such as dichloromethane. The reaction is usually carried out at room temperature and may require purification steps such as recrystallization or chromatography to obtain the pure product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Comparison: tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and diazaspiro groups. This combination of features makes it particularly useful in certain synthetic and research applications, distinguishing it from similar compounds .

Properties

CAS No.

1334499-56-7

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 1,8-diazaspiro[3.4]octane-1-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(13)5-4-7-12-11/h12H,4-8H2,1-3H3

InChI Key

BEABRSXJJQTIFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCCN2

Origin of Product

United States

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